molecular formula C15H13NO7S B4760466 5-{[(2-carboxyphenyl)(methyl)amino]sulfonyl}-2-hydroxybenzoic acid

5-{[(2-carboxyphenyl)(methyl)amino]sulfonyl}-2-hydroxybenzoic acid

Cat. No. B4760466
M. Wt: 351.3 g/mol
InChI Key: ABULPAYTHZUKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(2-carboxyphenyl)(methyl)amino]sulfonyl}-2-hydroxybenzoic acid, commonly known as Mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. It was first synthesized in 1961 and has since been used for the treatment of various conditions such as menstrual pain, arthritis, and fever.

Mechanism of Action

Mefenamic acid works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. It does this by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Mefenamic acid selectively inhibits the activity of COX-2, which is responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
Mefenamic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, and to inhibit the growth of cancer cells in vitro. It has also been shown to have antioxidant properties, and to reduce oxidative stress in cells. Mefenamic acid has been shown to have a number of side effects, including gastrointestinal bleeding and renal toxicity.

Advantages and Limitations for Lab Experiments

Mefenamic acid has a number of advantages and limitations for lab experiments. It is readily available and relatively inexpensive, making it a popular choice for researchers. It has been extensively studied, and its mechanism of action is well understood. However, Mefenamic acid has a number of limitations, including its potential for toxicity and its side effects. It may also have variable effects in different cell types and under different experimental conditions.

Future Directions

There are a number of future directions for the study of Mefenamic acid. One area of research is the development of new derivatives of Mefenamic acid that have improved efficacy and reduced toxicity. Another area of research is the study of the effects of Mefenamic acid on different cell types and under different experimental conditions. Finally, there is a need for further research into the potential use of Mefenamic acid in the treatment of cancer.

Scientific Research Applications

Mefenamic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Mefenamic acid has been used in the treatment of various conditions such as menstrual pain, arthritis, and fever. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

5-[(2-carboxyphenyl)-methylsulfamoyl]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO7S/c1-16(12-5-3-2-4-10(12)14(18)19)24(22,23)9-6-7-13(17)11(8-9)15(20)21/h2-8,17H,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABULPAYTHZUKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Carboxyphenyl)-methylsulfamoyl]-2-hydroxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(2-carboxyphenyl)(methyl)amino]sulfonyl}-2-hydroxybenzoic acid
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5-{[(2-carboxyphenyl)(methyl)amino]sulfonyl}-2-hydroxybenzoic acid
Reactant of Route 3
5-{[(2-carboxyphenyl)(methyl)amino]sulfonyl}-2-hydroxybenzoic acid
Reactant of Route 4
5-{[(2-carboxyphenyl)(methyl)amino]sulfonyl}-2-hydroxybenzoic acid
Reactant of Route 5
5-{[(2-carboxyphenyl)(methyl)amino]sulfonyl}-2-hydroxybenzoic acid
Reactant of Route 6
5-{[(2-carboxyphenyl)(methyl)amino]sulfonyl}-2-hydroxybenzoic acid

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